molecular formula C17H27N3O2 B1611837 Tert-butyl 3-[4-(dimethylamino)phenyl]piperazine-1-carboxylate CAS No. 904814-43-3

Tert-butyl 3-[4-(dimethylamino)phenyl]piperazine-1-carboxylate

Cat. No. B1611837
M. Wt: 305.4 g/mol
InChI Key: GKOZQANNERFNJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Tert-butyl 3-[4-(dimethylamino)phenyl]piperazine-1-carboxylate” is a chemical compound with the molecular formula C17H27N3O21. It has an average mass of 305.415 Da and a monoisotopic mass of 305.210327 Da1. This compound is a useful reagent in the preparation of azetidine and piperidine carbamates23.



Synthesis Analysis

While specific synthesis methods for “Tert-butyl 3-[4-(dimethylamino)phenyl]piperazine-1-carboxylate” are not readily available, similar compounds have been synthesized and characterized. For instance, two derivatives of N-Boc piperazine, an ester derivative, i.e., tert-butyl 4- (2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate (1), and a hydrazide derivative tert-butyl 4- (2-hydrazino-2-oxoethyl)piperazine-1-carboxylate (2) were synthesized and characterized by FT-IR, 1H & 13C NMR, and LCMS spectroscopic studies4.



Molecular Structure Analysis

The molecular structure of “Tert-butyl 3-[4-(dimethylamino)phenyl]piperazine-1-carboxylate” is not readily available. However, similar compounds have been analyzed using single crystal X-ray diffraction analysis4.



Chemical Reactions Analysis

Specific chemical reactions involving “Tert-butyl 3-[4-(dimethylamino)phenyl]piperazine-1-carboxylate” are not readily available. However, similar compounds such as piperazine and N-Boc piperazine serve as useful building blocks/intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones4.



Physical And Chemical Properties Analysis

“Tert-butyl 3-[4-(dimethylamino)phenyl]piperazine-1-carboxylate” is a solid compound5. It has a molecular weight of 282.382.


Scientific Research Applications

Synthesis and Characterization

Tert-butyl 3-[4-(dimethylamino)phenyl]piperazine-1-carboxylate and its derivatives are primarily synthesized for use in various chemical research and development applications. These compounds are synthesized through reactions like condensation, nucleophilic substitution, and others, and are characterized using techniques like X-ray diffraction, NMR spectroscopy, and LCMS. For instance, the synthesis of a related compound, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, involved condensation reactions and was characterized using LCMS, NMR, IR, and CHN elemental analysis, along with X-ray diffraction data (Sanjeevarayappa et al., 2015).

Biological Applications

Some derivatives of tert-butyl 3-[4-(dimethylamino)phenyl]piperazine-1-carboxylate have been evaluated for biological activities such as antibacterial and anthelmintic properties. For example, tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and its hydrazide derivative were studied for their antibacterial and antifungal activities against several microorganisms, showing moderate activity (Kulkarni et al., 2016).

Industrial Applications

Derivatives of this compound also find applications in industrial contexts. For example, tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate was synthesized using a modified Bruylants approach, highlighting its potential as a pharmacologically useful core due to its novel chemistry (Gumireddy et al., 2021).

Anticorrosive Properties

The anticorrosive activity of certain derivatives has been investigated for practical applications. For instance, the compound tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate was studied for its corrosion inhibition properties for carbon steel in an acidic environment, showing significant inhibition efficiency (Praveen et al., 2021).

Safety And Hazards

Specific safety and hazard information for “Tert-butyl 3-[4-(dimethylamino)phenyl]piperazine-1-carboxylate” is not readily available. However, it is generally recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye when handling similar chemical compounds6.


Future Directions

The future directions for “Tert-butyl 3-[4-(dimethylamino)phenyl]piperazine-1-carboxylate” could involve further exploration of its potential uses in the synthesis of novel organic compounds and investigation of its biological activities. Further studies could also focus on its safety profile and potential applications in various fields.


Please note that this information is based on available resources and may not be fully comprehensive or up-to-date. For more detailed information, please refer to relevant scientific literature and resources.


properties

IUPAC Name

tert-butyl 3-[4-(dimethylamino)phenyl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O2/c1-17(2,3)22-16(21)20-11-10-18-15(12-20)13-6-8-14(9-7-13)19(4)5/h6-9,15,18H,10-12H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKOZQANNERFNJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC(C1)C2=CC=C(C=C2)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50587674
Record name tert-Butyl 3-[4-(dimethylamino)phenyl]piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50587674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-[4-(dimethylamino)phenyl]piperazine-1-carboxylate

CAS RN

904814-43-3
Record name tert-Butyl 3-[4-(dimethylamino)phenyl]piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50587674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 3-[4-(dimethylamino)phenyl]piperazine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 3-[4-(dimethylamino)phenyl]piperazine-1-carboxylate
Reactant of Route 3
Reactant of Route 3
Tert-butyl 3-[4-(dimethylamino)phenyl]piperazine-1-carboxylate
Reactant of Route 4
Reactant of Route 4
Tert-butyl 3-[4-(dimethylamino)phenyl]piperazine-1-carboxylate
Reactant of Route 5
Reactant of Route 5
Tert-butyl 3-[4-(dimethylamino)phenyl]piperazine-1-carboxylate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Tert-butyl 3-[4-(dimethylamino)phenyl]piperazine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.